
2-(2-Bromo-5-nitro-4-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 2-bromo-5-nitropyridine with ethylene oxide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by the reaction with ethylene oxide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-nitro-4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron filings in acetic acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 2-(2-Amino-5-nitro-4-pyridyl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-nitro-4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the ethanol moiety but shares similar bromine and nitro substitutions.
2-(2-Amino-5-nitro-4-pyridyl)ethanol: Formed by the reduction of the nitro group in 2-(2-Bromo-5-nitro-4-pyridyl)ethanol.
4-Bromo-6-azaindole: Contains a bromine atom and a nitrogen heterocycle but differs in structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C7H7BrN2O3 |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
2-(2-bromo-5-nitropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrN2O3/c8-7-3-5(1-2-11)6(4-9-7)10(12)13/h3-4,11H,1-2H2 |
Clave InChI |
VOOMKHWJGBWQQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


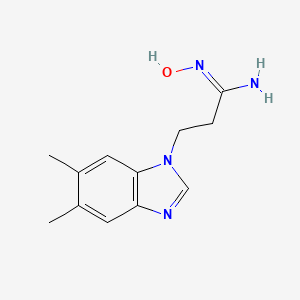
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

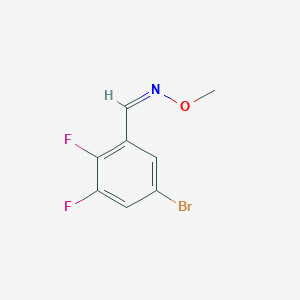
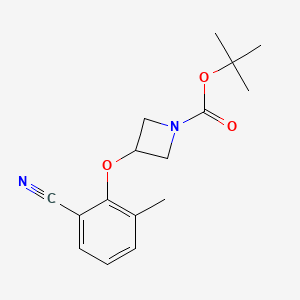
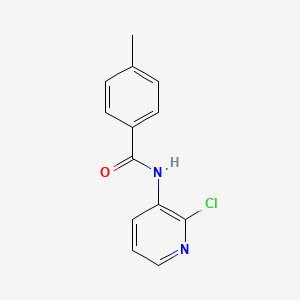
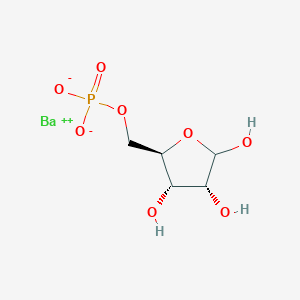

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
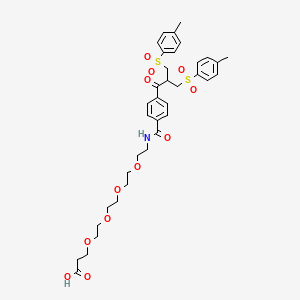
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
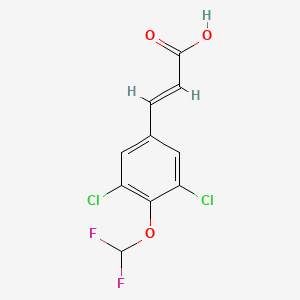
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
